N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)-4-ethyl-2,3-dioxopiperazine-1-carboxamide
Description
The compound N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)-4-ethyl-2,3-dioxopiperazine-1-carboxamide features a multifunctional structure combining a 2,2'-bithiophene moiety, a hydroxyethyl linker, and a 4-ethyl-2,3-dioxopiperazine core (Figure 1). Key structural attributes include:
- Bithiophene unit: A conjugated aromatic system known for electron-rich properties and applications in optoelectronics .
- Hydroxyethyl group: Enhances solubility via hydrogen bonding and introduces stereochemical complexity.
- 2,3-Dioxopiperazine ring: A six-membered di-ketopiperazine with reduced basicity compared to unmodified piperazines, influencing pharmacokinetic behavior .
- Ethyl substituent: Provides steric bulk and modulates lipophilicity.
Synthetic routes for analogous compounds (e.g., Stille coupling for bithiophene attachment , carboxamide formation via reflux with bases ) suggest plausible methodologies for this compound.
Properties
IUPAC Name |
4-ethyl-N-[2-hydroxy-2-(5-thiophen-2-ylthiophen-2-yl)ethyl]-2,3-dioxopiperazine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O4S2/c1-2-19-7-8-20(16(23)15(19)22)17(24)18-10-11(21)12-5-6-14(26-12)13-4-3-9-25-13/h3-6,9,11,21H,2,7-8,10H2,1H3,(H,18,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHBUWTIDZYIWIR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(C(=O)C1=O)C(=O)NCC(C2=CC=C(S2)C3=CC=CS3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)-4-ethyl-2,3-dioxopiperazine-1-carboxamide is a synthetic compound notable for its potential biological activities. Its unique structure combines a bithiophene moiety with a piperazine core, which may contribute to its pharmacological properties. The compound's molecular formula is and it has a molecular weight of approximately 393.5 g/mol .
Antimicrobial Properties
Research on similar compounds suggests that derivatives of piperazine, such as the one , may exhibit significant antimicrobial activity. Pyrazole derivatives, which share structural similarities with this compound, have demonstrated effectiveness against various bacterial and fungal strains. This activity is attributed to their ability to disrupt microbial cell functions and inhibit growth.
Anti-inflammatory and Analgesic Effects
The anti-inflammatory potential of compounds featuring piperazine structures has been documented in several studies. These compounds can inhibit specific enzymes involved in inflammatory pathways, suggesting that this compound may also possess similar properties. This could make it a candidate for developing new anti-inflammatory agents.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for elucidating how modifications to the compound might enhance its biological activity. The following table summarizes key structural features and their associated biological activities:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| This compound | Bithiophene moiety + piperazine core | Potential antimicrobial and anti-inflammatory activities |
| Pyrazole Derivatives | Pyrazole core | Antimicrobial properties |
| Bithiophene Sulfonamides | Bithiophene + sulfonamide | Applications in organic electronics |
The combination of electronic properties from the bithiophene unit with the biological activity from the piperazine core contributes to the multifaceted profile of this compound, making it a versatile candidate for both pharmaceutical and material science applications.
Synthesis and Characterization
The synthesis of this compound involves several synthetic steps that allow for precise control over its molecular structure. Characterization techniques such as NMR spectroscopy and mass spectrometry are typically employed to confirm the identity and purity of the synthesized compound.
Future Directions
Given the promising biological activities suggested by related compounds, further research is essential to explore the specific mechanisms of action of this compound. Investigations into its interactions with various biological targets could provide insights into its therapeutic potential.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Features and Substituent Effects
The table below compares the target compound with structurally related derivatives:
Key Observations:
Bithiophene vs.
Dioxopiperazine vs. Piperazine/Pyrazine : The 2,3-dioxopiperazine core reduces basicity (vs. piperazine in ) and alters hydrogen-bonding capacity, affecting solubility and target binding .
Hydroxyethyl Linker : Unique to the target compound, this group may improve aqueous solubility compared to alkyl or aryl linkers in analogs (e.g., isopropoxy in ) .
Physicochemical and Pharmacological Implications
- Solubility : The hydroxyethyl group and dioxopiperazine’s polarity may counterbalance the hydrophobic bithiophene, improving aqueous solubility compared to fully aromatic analogs (e.g., BAI3 in ) .
- Synthetic Complexity : The combination of bithiophene, hydroxyethyl, and dioxopiperazine necessitates multi-step synthesis, contrasting with simpler carboxamides (e.g., ’s pyrazine derivative) .
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